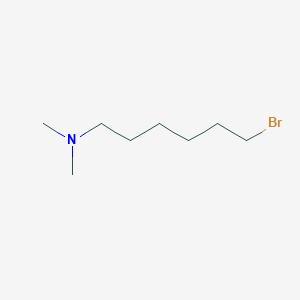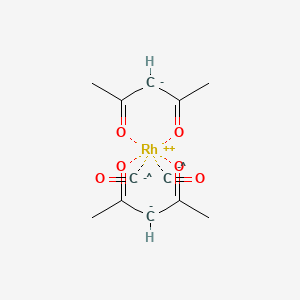
Dicarbonylbis(2,4-pentanedionato)rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbonylbis(2,4-pentanedionato)rhodium is a coordination compound with the chemical formula C₁₀H₁₄O₆Rh. It is a rhodium complex where the metal center is coordinated by two carbonyl groups and two 2,4-pentanedionate ligands. This compound is known for its applications in catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicarbonylbis(2,4-pentanedionato)rhodium can be synthesized by reacting rhodium trichloride with 2,4-pentanedione in the presence of carbon monoxide. The reaction typically occurs under mild conditions, often at room temperature, and involves the reduction of rhodium(III) to rhodium(I).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination.
Análisis De Reacciones Químicas
Types of Reactions
Dicarbonylbis(2,4-pentanedionato)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: The carbonyl and 2,4-pentanedionate ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other donor ligands.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Dicarbonylbis(2,4-pentanedionato)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation, carbonylation, and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in material science for the preparation of advanced materials.
Mecanismo De Acción
The mechanism of action of dicarbonylbis(2,4-pentanedionato)rhodium involves coordination to substrates through its rhodium center. The carbonyl and 2,4-pentanedionate ligands can be displaced by substrates, allowing the rhodium center to facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparación Con Compuestos Similares
Similar Compounds
Dicarbonylbis(2,4-pentanedionato)iridium: Similar structure but with iridium instead of rhodium.
Dicarbonylbis(2,4-pentanedionato)palladium: Similar structure but with palladium instead of rhodium.
Dicarbonylbis(2,4-pentanedionato)platinum: Similar structure but with platinum instead of rhodium.
Uniqueness
Dicarbonylbis(2,4-pentanedionato)rhodium is unique due to its specific electronic and steric properties imparted by the rhodium center. These properties make it particularly effective in certain catalytic applications compared to its iridium, palladium, and platinum analogs.
Propiedades
Fórmula molecular |
C12H14O6Rh-2 |
|---|---|
Peso molecular |
357.14 g/mol |
InChI |
InChI=1S/2C5H7O2.2CO.Rh/c2*1-4(6)3-5(2)7;2*1-2;/h2*3H,1-2H3;;;/q4*-1;+2 |
Clave InChI |
ZNOBCGZXKQHMEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[C-]=O.[C-]=O.[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
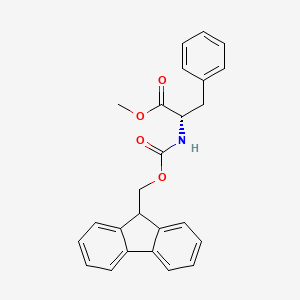
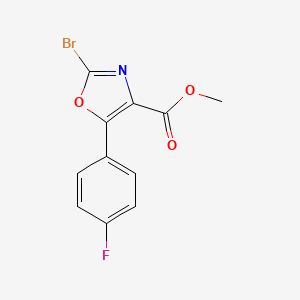
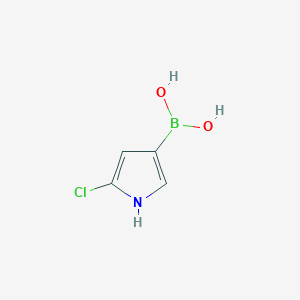

![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
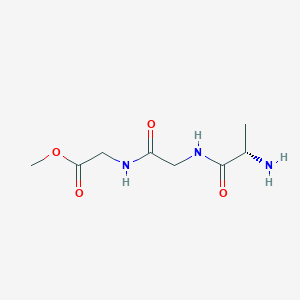

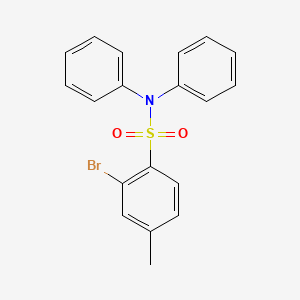
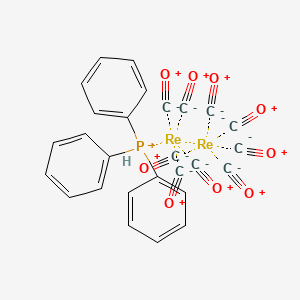
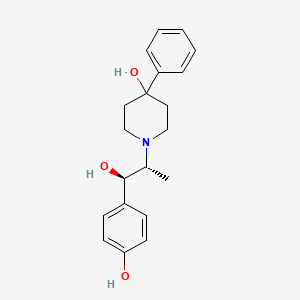
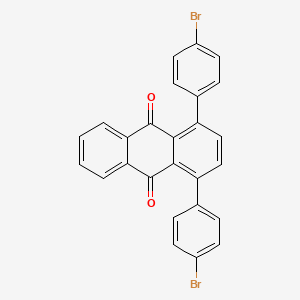
![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
